molecular formula C23H24N2O5 B2593374 2-(diethylamino)ethyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate CAS No. 139964-78-6

2-(diethylamino)ethyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate

Cat. No.: B2593374
CAS No.: 139964-78-6
M. Wt: 408.454
InChI Key: NZFJJSOGELYCMB-UHFFFAOYSA-N
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Description

2-(diethylamino)ethyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities and applications in various fields such as medicine, biology, and chemistry. This particular compound is notable for its unique structure, which includes a diethylaminoethyl group and a chromene carboxamido moiety, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)ethyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common method involves the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base to form a coumarin derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate.

Another method involves the Pechmann reaction, which synthesizes coumarins by reacting phenols with β-ketoesters in the presence of acid catalysts such as sulfuric acid or aluminum chloride . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production. Techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(diethylamino)ethyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce alcohols or amines

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound of many derivatives, known for its anticoagulant properties.

    Warfarin: A well-known anticoagulant used in medicine.

    7-hydroxycoumarin: A fluorescent compound used in biochemical assays.

    4-methylumbelliferone: Another fluorescent coumarin derivative with applications in enzymatic studies.

Uniqueness

2-(diethylamino)ethyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate is unique due to its specific structural features, which confer distinct biological and chemical properties. The presence of the diethylaminoethyl group enhances its solubility and bioavailability, while the chromene carboxamido moiety contributes to its fluorescence and potential therapeutic activities. These characteristics make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-(diethylamino)ethyl 4-[(2-oxochromene-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5/c1-3-25(4-2)13-14-29-22(27)16-9-11-18(12-10-16)24-21(26)19-15-17-7-5-6-8-20(17)30-23(19)28/h5-12,15H,3-4,13-14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFJJSOGELYCMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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